molecular formula C24H18Cl4N4OS B2586979 3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477853-09-1

3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No.: B2586979
CAS No.: 477853-09-1
M. Wt: 552.3
InChI Key: BYEUJXPRSCVHHE-UHFFFAOYSA-N
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Description

3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone is a potent and selective small molecule inhibitor of Spleen Tyrosine Kinase (SYK). SYK is a cytoplasmic non-receptor tyrosine kinase that plays a critical role in immunoreceptor signaling in a variety of hematopoietic cells, including B-cells, mast cells, and macrophages. Its mechanism of action involves binding to the kinase domain of SYK, effectively blocking its enzymatic activity and subsequent downstream signaling cascades , such as the PLCγ2, MAPK, and NF-κB pathways. This compound is of significant research value in the fields of immunology and oncology, particularly for investigating B-cell receptor (BCR)-mediated activation and Fc receptor signaling in autoimmune, inflammatory, and allergic disease models. Preclinical studies utilize this inhibitor to explore pathways in conditions like rheumatoid arthritis and immune thrombocytopenia . It serves as an essential pharmacological tool for dissecting SYK-dependent cellular processes and for validating SYK as a therapeutic target in various biological contexts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-3-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl4N4OS/c1-2-9-32-22(29-30-24(32)34-14-15-5-8-19(26)21(28)11-15)18-4-3-10-31(23(18)33)13-16-6-7-17(25)12-20(16)27/h2-8,10-12H,1,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEUJXPRSCVHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For example, studies have shown that derivatives of triazoles can disrupt cell wall synthesis in bacteria, leading to cell lysis .

Anticancer Activity

The compound has demonstrated potential anticancer properties in vitro. It has been evaluated against several cancer cell lines, showing cytotoxic effects that are attributed to the induction of apoptosis and cell cycle arrest. The presence of dichlorobenzyl groups enhances its interaction with cellular targets involved in proliferation and survival pathways .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. The compound's structure allows it to interact with enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cellular signaling pathways. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutics .

Case Studies

StudyFindings
Hozien et al. (2020)Investigated the synthesis and biological evaluation of various triazole derivatives including the target compound; reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
El-Mahdy et al. (2017)Evaluated the anticancer properties of triazole derivatives; found that compounds similar to the target exhibited potent cytotoxicity against breast cancer cells .
PMC Study (2020)Discussed the potential of Mannich bases in drug design; highlighted the target compound's structural features contributing to enzyme inhibition .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) moiety in the triazole ring is susceptible to nucleophilic displacement. This reactivity is leveraged in synthetic modifications:

Reaction Type Conditions Reagents Product References
Thioether alkylationBasic conditions (K₂CO₃, DMF)Alkyl halides (e.g., CH₃I)Formation of sulfonium intermediates or S-alkylated derivatives
Thiol-disulfide exchangeOxidative conditions (H₂O₂, rt)Thiols (e.g., glutathione)Disulfide bond formation with biological thiols
  • Example: Reaction with methyl iodide under basic conditions replaces the sulfanyl group with a methylthio group, altering electronic properties.

Functionalization of the Allyl Group

The allyl substituent participates in electrophilic additions and cycloadditions:

Reaction Type Conditions Reagents Product References
HydrohalogenationHCl (g) in dichloromethane, 0°CHClFormation of chlorinated derivatives via Markovnikov addition
CycloadditionThermal/UV activationDiethyl acetylenedicarboxylateSix-membered heterocyclic adducts via [2+4] mechanisms
  • The allyl group’s electron-rich nature facilitates these reactions, often requiring controlled temperatures to avoid polymerization .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution and ring-opening reactions:

Reaction Type Conditions Reagents Product References
N-AlkylationNaH, DMF, alkyl halidesBenzyl bromideN-Benzylated triazole derivatives
Acid-catalyzed hydrolysisH₂SO₄ (conc.), reflux-Ring-opening to form thiosemicarbazide intermediates
  • N-Alkylation is critical for diversifying biological activity, as seen in analogs with enhanced antimicrobial profiles .

Pyridinone Ring Reactivity

The 2(1H)-pyridinone ring participates in hydrogen bonding and acid-base reactions:

Reaction Type Conditions Reagents Product References
DeprotonationNaOH (aq), rt-Formation of pyridinone enolate, enabling C-3 functionalization
AcylationAcCl, pyridineAcetic anhydrideO-Acetylated derivatives with improved lipophilicity
  • The enolate form reacts with electrophiles, such as aldehydes, to form conjugated systems .

Dichlorobenzyl Group Transformations

The electron-withdrawing chlorine atoms influence aromatic electrophilic substitution:

Reaction Type Conditions Reagents Product References
NitrationHNO₃/H₂SO₄, 50°CNitrating mixtureNitro-substituted benzyl derivatives (meta-directing due to Cl)
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEArylboronic acidsBiaryl derivatives for extended π-conjugation
  • Suzuki cross-coupling introduces aryl groups, enhancing binding affinity in medicinal chemistry applications.

Oxidation and Reduction Pathways

Redox reactions modulate the compound’s electronic properties:

Reaction Type Conditions Reagents Product References
Sulfoxide formationmCPBA, CH₂Cl₂, 0°Cm-Chloroperbenzoic acidSulfoxide derivatives with altered polarity
Allyl group hydrogenationH₂ (1 atm), Pd/C, ethanol-Saturated propyl chain, reducing steric hindrance
  • Controlled oxidation of the sulfanyl group to sulfoxide enhances water solubility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs

Compound Name / CAS Key Substituents Molecular Formula Key Differences vs. Target Compound
Target Compound (242471-94-9) 3,4-Dichlorobenzylsulfanyl; 2,4-Dichlorobenzyl C₂₅H₁₈Cl₄N₄OS Reference compound.
5-(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone (148372-30-9) Benzyl (no Cl substituents) C₁₇H₁₆N₄OS Lacks chlorine atoms; reduced lipophilicity.
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Pyrrole-2-yl; 4-chlorophenyl Variable Pyrrole replaces dichlorobenzyl; altered π-π stacking.
Triazole-Schiff base benzopyranone derivatives Benzopyranone core; Schiff base linkage Variable Pyridinone replaced with benzopyranone; different H-bond donors.

Physicochemical Properties

  • Lipophilicity (logP):
    The target compound’s dichlorobenzyl groups increase logP (~4.5 estimated) compared to the benzyl analog (CAS 148372-30-9, logP ~3.2) . Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
  • Solubility: The polar pyridinone and triazole moieties improve aqueous solubility, but chlorine atoms counterbalance this via hydrophobic effects. Benzyl analogs (e.g., CAS 148372-30-9) likely exhibit better solubility due to fewer chlorine atoms .

Pharmacokinetic Trends

  • ADME Profile: The benzyl analog (CAS 148372-30-9) may exhibit faster renal clearance due to lower molecular weight and logP .

Q & A

Q. What are the established synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step protocols, leveraging S-alkylation and nucleophilic substitution. A common approach includes:

  • Step 1 : Preparation of the triazole-thiol intermediate (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) via cyclization of thiocarbazides or thiosemicarbazides.
  • Step 2 : Alkylation of the thiol group using 3,4-dichlorobenzyl halides under alkaline conditions (NaOH/MeOH) to introduce the sulfanyl-dichlorobenzyl moiety .
  • Step 3 : Functionalization of the pyridinone ring via nucleophilic substitution with 2,4-dichlorobenzyl groups, often requiring anhydrous conditions and catalysts like triethylamine .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, pyridine protons in related compounds resonate at δ 8.72 ppm (d, J = 4.5 Hz), while dichlorobenzyl CH₂ groups appear at δ 3.04–3.43 ppm .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) is widely used for resolving crystal structures, particularly for verifying triazole ring geometry and substituent orientations .

Q. How do dichlorobenzyl substituents influence the compound’s stability and reactivity?

The electron-withdrawing chlorine atoms enhance stability by reducing electron density on the triazole and pyridinone rings, thereby minimizing unwanted oxidation. However, they may hinder nucleophilic substitution reactions, necessitating stronger bases (e.g., LiAlH₄) or elevated temperatures .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent ratio, catalyst loading) using statistical models to identify optimal conditions. For example, flow-chemistry approaches improve reproducibility in multi-step syntheses .
  • Purification Strategies : Recrystallization from methanol or mixed solvents (e.g., EtOAc/hexane) enhances purity, critical for biological assays .

Q. How to address contradictions in biological activity data across studies?

  • Standardized Assays : Ensure consistent assay conditions (e.g., enzyme concentration, incubation time). For instance, colorimetric tyrosinase inhibition assays should use triplicate measurements and positive controls (e.g., kojic acid) .
  • Purity Validation : Use HPLC-MS to confirm compound integrity, as impurities from incomplete alkylation (e.g., residual thiols) may skew results .

Q. What strategies enhance target selectivity in derivative design?

  • Substituent Tuning : Replace 3,4-dichlorobenzyl with fluorinated or bulkier groups (e.g., adamantyl) to modulate steric and electronic effects. Molecular docking studies can predict binding affinities toward specific receptors .
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability while maintaining target engagement .

Methodological Notes

  • Crystallography Workflow : Use SHELXTL (Bruker AXS) for data integration and OLEX2 for visualization. ORTEP-3 is recommended for generating publication-quality thermal ellipsoid plots .
  • Controlled Oxidation : For sulfanyl → sulfone conversion, employ H₂O₂ in acetic acid (1:3 ratio) at 50°C .

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